molecular formula C6H5NO4 B108372 2-Nitroresorcinol CAS No. 601-89-8

2-Nitroresorcinol

Cat. No.: B108372
CAS No.: 601-89-8
M. Wt: 155.11 g/mol
InChI Key: ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
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Description

2-Nitroresorcinol (C₆H₅NO₄; molecular weight: 155.11 g/mol) is a nitroaromatic compound derived from resorcinol (1,3-dihydroxybenzene) through nitration at the 2-position. It is synthesized by reacting resorcinol with a mixture of concentrated sulfuric and nitric acids, yielding a pale-yellow crystalline solid with a melting point of 81–83°C . Its structure features two hydroxyl groups at the 1- and 3-positions and a nitro group at the 2-position, enabling intramolecular hydrogen bonding between the hydroxyl and nitro groups .

The compound crystallizes in the triclinic system (space group ) with unit cell parameters a = 7.083 Å, b = 7.696 Å, c = 6.607 Å, and angles α = 74.61°, β = 77.81°, γ = 68.64° . Intramolecular hydrogen bonds (O–H···O–N) stabilize the planar molecular geometry, while π-π stacking interactions between aromatic rings facilitate head-to-tail molecular packing .

This compound is utilized in diverse applications, including:

  • Enzyme Inhibition: Acts as a competitive inhibitor of γ-resorcylate decarboxylase (γ-RSD) in Polaromonas sp. JS666, with an apparent inhibition constant (Ki<sup>app</sup>) of 96 ± 8 μM .
  • Materials Science: Serves as a precursor for nitrogen-rich polymers (e.g., cross-linked polytriazinylethers) via reactions with trichlorotriazine .
  • Cocrystal Engineering: Forms quaternary molecular solids with tetramethylpyrazine (TMP) and other coformers for structural studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-nitroresorcinol involves the nitration of resorcinol. The process typically includes mixing concentrated sulfuric acid and concentrated nitric acid to obtain a sulfuric-nitric mixed acid. Resorcinol is then mixed with silica gel and added to the reactor. The sulfuric-nitric mixed acid is added dropwise while cooling with an ice-water bath. The mixture is then subjected to steam distillation, followed by refluxing and dissolving the solid obtained by suction filtration with ethanol. The final product is obtained after cooling, filtration, washing, and drying .

Another method involves dissolving resorcinol in a phosphate buffer at pH 7, followed by the addition of sodium nitrite and hydrogen peroxide. The reaction is initiated by adding a molecular sieve and stirring at room temperature. The product is then extracted with ethyl acetate and purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Nitroresorcinol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Amino-1,3-benzenediol

    Substitution: Various esters or ethers depending on the substituents used.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2-Nitroresorcinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitroresorcinol involves its ability to undergo various chemical transformations due to the presence of both nitro and hydroxyl groups. The nitro group can participate in reduction reactions, while the hydroxyl groups can undergo substitution and oxidation reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Nitroresorcinol vs. 2,6-Dihydroxybenzoic Acid

Property This compound 2,6-Dihydroxybenzoic Acid
Structure C₆H₃(OH)₂NO₂ C₇H₆O₄ (carboxylic acid at C1)
Hydrogen Bonding Two intramolecular H-bonds (in cyclohexane); one in polar solvents One intramolecular H-bond (carboxyl–hydroxyl) in all solvents
Enzymatic Interaction Inhibits γ-RSD (Ki<sup>app</sup> = 96 μM) Substrate for γ-RSD (kcat/Km = 1.3 × 10⁴ M⁻¹s⁻¹)
Hydrophobicity (log P) Higher than 2-nitrophenol due to dual H-bonding in nonpolar solvents Lower than salicylic acid due to reduced H-bonding

Key Insight: While both compounds form intramolecular H-bonds, this compound’s nitro group enhances steric and electronic effects, making it an enzyme inhibitor rather than a substrate.

This compound vs. 2-Nitrophenol

Property This compound 2-Nitrophenol
Toxicity (Tetrahymena pyriformis IGC₅₀) 0.66 0.67
Hydrogen Bonding Two H-bonds in cyclohexane; one in water One H-bond in all solvents
Applications Polymer synthesis, cocrystals Explosives, dyes, pesticides
Partitioning (ΔHw→o) -15.2 kJ/mol -12.8 kJ/mol

This compound vs. 4,6-Dichlororesorcinol

Property This compound 4,6-Dichlororesorcinol
Electron-Withdrawing Groups -NO₂ (meta-directing) -Cl (ortho/para-directing)
Crystal Packing π-π stacking dominant Halogen bonding and H-bonds
Reactivity Forms nitroso intermediates Resistant to electrophilic substitution

Key Insight: The nitro group in this compound enhances electrophilic substitution reactivity, whereas chlorine in 4,6-dichlororesorcinol promotes halogen bonding.

Comparative Data Tables

Table 1. Enzymatic Parameters for γ-RSD Substrates/Inhibitors

Compound kcat (s⁻¹) Km (μM) kcat/Km (M⁻¹s⁻¹)
γ-Resorcylate 0.44 ± 0.01 32 ± 2 1.3 × 10⁴
2,3-Dihydroxybenzoate 0.47 ± 0.02 111 ± 11 4.2 × 10³
This compound N/A (inhibitor) N/A Ki<sup>app</sup> = 96 ± 8 μM

Table 2. Thermodynamic Partitioning Data

Compound ΔHw→o (kJ/mol) ΔHw→c (kJ/mol) log P (Octanol-Water)
This compound -15.2 -21.4 1.28
2-Nitrophenol -12.8 -18.9 1.05
2,6-Dihydroxybenzoic Acid -14.7 -20.1 0.94

Biological Activity

2-Nitroresorcinol (2-NR) is a nitro-substituted derivative of resorcinol, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and material sciences, due to its potential therapeutic applications and its role as an inhibitor in enzymatic reactions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of γ-resorcylate decarboxylase (γ-RSD), an enzyme involved in the decarboxylation of 2,6-dihydroxybenzoate. The binding of 2-NR to the active site of γ-RSD has been elucidated through crystallographic studies, revealing that it interacts with a manganese ion within the enzyme's active site. The inhibition constant (KiK_i) for this interaction provides insights into the efficacy of 2-NR as an enzyme inhibitor .

Photochemical Activity

In photochemical applications, 2-NR has been utilized in drug delivery systems that leverage light activation to enhance therapeutic efficacy. For instance, studies have shown that when combined with nanoparticles and photosensitizers, 2-NR can facilitate the generation of reactive oxygen species (ROS), leading to increased cytotoxicity against cancer cells . This mechanism underscores its potential in photodynamic therapy.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to reduce oxidative stress markers in various biological models, suggesting its potential as a protective agent against oxidative damage .

Hepatoprotective Effects

A study investigating the hepatoprotective properties of compounds synthesized from this compound demonstrated that these derivatives could mitigate liver injury induced by carbon tetrachloride (CCl4). The treatment resulted in reduced levels of liver enzymes (ALT and AST) and improved antioxidant enzyme activity (SOD and CAT) in treated mice compared to untreated controls . This finding highlights the therapeutic potential of 2-NR derivatives in liver protection.

Case Studies

Study FocusFindingsReference
Enzyme Inhibition2-NR acts as an inhibitor for γ-RSD with a specific binding mode affecting enzymatic activity.
Photochemical ApplicationsEnhanced cytotoxicity in cancer cells through ROS generation when used with nanoparticles.
Hepatoprotective ActivityDerivatives from 2-NR reduced liver damage markers in CCl4-induced liver injury model.

Synthesis and Derivatives

The synthesis of this compound typically involves nitration of resorcinol using mixed acids. This compound serves as a precursor for various derivatives that exhibit anti-inflammatory and analgesic properties. For example, derivatives synthesized from 2-NR have shown promising results in reducing inflammation in animal models .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Nitroresorcinol?

  • Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FT-IR) to identify nitro (-NO₂) and hydroxyl (-OH) functional groups, referencing peaks at ~1541 cm⁻¹ (C-NO₂ stretching) and ~3400–3100 cm⁻¹ (O-H stretching) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 80 MHz) confirms aromatic proton environments, with signals at δ 6.37 ppm (doublet, 2H) and δ 7.12 ppm (triplet, 1H) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity, as demonstrated in synthesis protocols using ethyl acetate/hexane gradients .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:

  • Molecular formula : C₆H₅NO₄ (molecular weight: 155.11 g/mol) .
  • Melting point : 84°C (pure form), though decomposition occurs at higher temperatures (e.g., 144°C in coordination complexes) .
  • Solubility : Hydrophilic due to hydroxyl and nitro groups; dissolves in polar solvents like ethanol and THF .
  • Stability : Air-sensitive in coordination complexes; store in inert atmospheres at low temperatures (-25°C) to prevent decomposition .

Advanced Research Questions

Q. How can synthesis protocols for this compound derivatives be optimized to address low yields?

  • Methodological Answer :

  • Reaction conditions : Control nitration temperature (<20°C) to avoid byproducts during nitric/sulfuric acid treatment .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives like 1,3-bis(1,3,6-trioxaheptyl)-2-nitrobenzene, achieving 44% yield .
  • Catalysis : Explore Lewis acids (e.g., YbI₂) to stabilize intermediates in heterometallic cluster syntheses .

Q. What analytical approaches resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Comparative assays : Use standardized in vitro models (e.g., Vibrio fischeri bioluminescence inhibition) to replicate toxicity studies, noting EC₅₀ values (e.g., 0.66–1.35 mg/L) .
  • Data normalization : Account for variables like pH, solvent carriers, and cell line sensitivity. Cross-validate with computational models (e.g., QSAR) to predict bioactivity .

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry?

  • Methodological Answer :

  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro and hydroxyl groups to predict ligand substitution behavior .
  • Molecular docking : Simulate interactions with metal ions (e.g., Yb³⁺) to design stable heterometallic clusters .

Q. Data Contradiction and Reproducibility

Q. Why do reported melting points for this compound complexes vary across studies?

  • Methodological Answer : Variations arise from:

  • Sample purity : Impurities from incomplete nitration lower observed melting points .
  • Crystallization conditions : Slow cooling in ethanol vs. rapid precipitation affects crystal lattice stability .
  • Instrument calibration : Validate differential scanning calorimetry (DSC) settings using reference standards .

Q. Toxicity and Safety

Q. What in vitro models are suitable for assessing this compound’s ecotoxicological impact?

  • Methodological Answer :

  • Microbial assays : Vibrio fischeri bioluminescence inhibition (EC₅₀ = 0.66–1.35 mg/L) .
  • Algal toxicity tests : Measure growth inhibition in Chlorella vulgaris under OECD Guidelines .
  • Mammalian cell lines : Use HepG2 cells for cytotoxicity screening (MTT assay) with IC₅₀ comparisons to structural analogs .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., solvent volumes, cooling rates) to match literature protocols .
  • Safety : Use fume hoods for nitration steps; handle decomposition-prone complexes under inert atmospheres .
  • Data validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries .

Properties

IUPAC Name

2-nitrobenzene-1,3-diol
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InChI

InChI=1S/C6H5NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H
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InChI Key

ZLCPKMIJYMHZMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])O
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Molecular Formula

C6H5NO4
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DSSTOX Substance ID

DTXSID4060525
Record name 1,3-Benzenediol, 2-nitro-
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Molecular Weight

155.11 g/mol
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Physical Description

Orange crystalline powder; [Acros Organics MSDS]
Record name 2-Nitroresorcinol
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Vapor Pressure

0.0000227 [mmHg]
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CAS No.

601-89-8
Record name 2-Nitroresorcinol
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Synthesis routes and methods

Procedure details

2,4-Diamino-1,3-dimethoxybenzene hydrochloride may be prepared according to known processes such as, for example, by reduction of 2,4-dinitro-1,3-dimethoxybenzene with a mixture of concentrated hydrochloric acid and tin. 2,4-Dinitro-1,3-dimethoxybenzene is obtained by alklyation of 2-nitroresorcinol, which leads to 2-nitro-1,3-dimethoxybenzene which is then nitrated. 2,4-Dinitro-1,3-dimethoxybenzene is thereby obtained. This process is described in more detail in BAKER, J. C. S, 2876-78 (1932).
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2,4-Diamino-1,3-dimethoxybenzene hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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